Thermodynamic Stability: Standard Molar Enthalpy of Formation Comparison
The standard molar enthalpy of formation in the crystalline state at T = 298.15 K for 5-fluoro-2-nitrophenol was experimentally determined as -342.3 ± 1.2 kJ/mol, compared to -347.6 ± 1.3 kJ/mol for 4-fluoro-2-nitrophenol [1]. This direct head-to-head measurement via rotating-bomb combustion calorimetry reveals that the 5-fluoro isomer is thermodynamically less stable by approximately 5.3 kJ/mol relative to its 4-fluoro counterpart. Additionally, the standard molar enthalpy of sublimation for 5-fluoro-2-nitrophenol was determined as 92.5 ± 0.8 kJ/mol, which is approximately 3.2 kJ/mol lower than that of the 4-fluoro isomer [1].
| Evidence Dimension | Standard molar enthalpy of formation (crystalline, 298.15 K) |
|---|---|
| Target Compound Data | -342.3 ± 1.2 kJ/mol |
| Comparator Or Baseline | 4-fluoro-2-nitrophenol: -347.6 ± 1.3 kJ/mol |
| Quantified Difference | 5-fluoro isomer is less stable by ~5.3 kJ/mol |
| Conditions | Rotating-bomb combustion calorimetry; T = 298.15 K; crystalline state |
Why This Matters
Lower thermodynamic stability correlates with higher reactivity potential in transformations such as nucleophilic aromatic substitution, where the fluorine acts as a leaving group.
- [1] Ferreira, A. I. M. C. L.; Amaral, L. M. P. F.; Ribeiro da Silva, M. A. V. A combined experimental and computational thermodynamic study of fluoronitrophenol isomers. J. Chem. Thermodyn. 2023, 176, 106954. View Source
